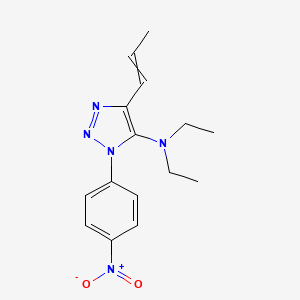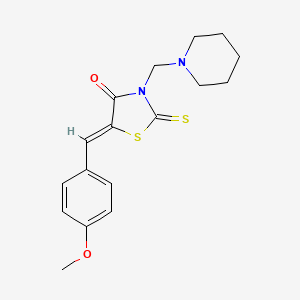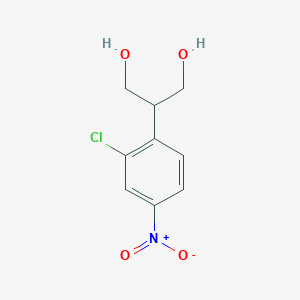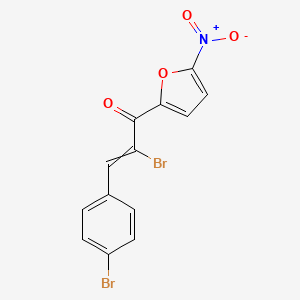![molecular formula C29H34N6 B14346520 2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine CAS No. 91854-46-5](/img/structure/B14346520.png)
2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine typically involves multiple steps. One common method involves the reaction of 4-octylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to catalyze substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine involves its interaction with molecular targets through its functional groups. The imino and hydrazinylidene groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid
- 4,4’-bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
- 2-Imino-1,10-phenthrolyl Fe/Co complexes
Uniqueness
What sets 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine apart is its combination of functional groups, which provides unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
Propiedades
Número CAS |
91854-46-5 |
|---|---|
Fórmula molecular |
C29H34N6 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
4-[4-(4-octylphenyl)phenyl]-5-phenyldiazenylimidazole-1,2-diamine |
InChI |
InChI=1S/C29H34N6/c1-2-3-4-5-6-8-11-22-14-16-23(17-15-22)24-18-20-25(21-19-24)27-28(35(31)29(30)32-27)34-33-26-12-9-7-10-13-26/h7,9-10,12-21H,2-6,8,11,31H2,1H3,(H2,30,32) |
Clave InChI |
IEOANLKTRBMGPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N(C(=N3)N)N)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)







